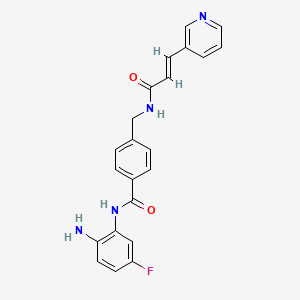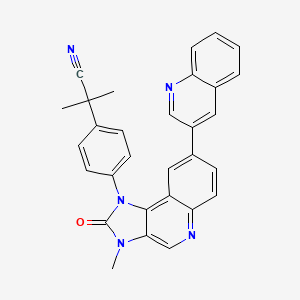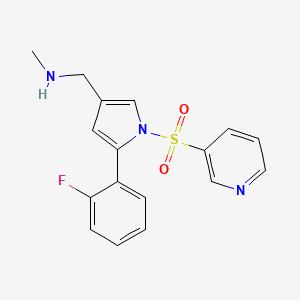
Vonoprazan
Descripción general
Descripción
Molecular Structure Analysis
Vonoprazan’s molecular structure has been analyzed in several studies. One such study titled “Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery” provides a detailed analysis of Vonoprazan’s chemical structure .Chemical Reactions Analysis
The chemical reactions involving Vonoprazan have been explored in various studies. For example, a study titled “Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery” discusses the formation of new solid forms with Vonoprazan .Physical And Chemical Properties Analysis
Vonoprazan has a molecular weight of 345.39 . It is soluble in DMSO at 90 mg/mL . More detailed physical and chemical properties can be found in the Certificate of Analysis provided by AbMole BioScience .Aplicaciones Científicas De Investigación
Helicobacter pylori Infection Therapy
Vonoprazan has shown promising results as a replacement for proton pump inhibitors (PPIs) in the treatment of Helicobacter pylori infection . This infection is a severe global health problem that is closely associated with acid-related diseases and gastric malignancies . Vonoprazan inhibits gastric acid secretion by acting as a reversible competitive inhibitor against potassium ions and forming disulfide bonds with the cysteine molecule of H+/K±ATPase .
Superiority over Proton Pump Inhibitors
Vonoprazan has superior pharmacological characteristics over PPIs, such as no requirement for acid activation, stability in acidic conditions, shorter optimum acid suppression period, and resistance to cytochrome P (CYP)2C19 polymorphism .
Treatment of Resistant Strains
Several comparative randomized controlled trials and meta-analyses revealed the superiority of vonoprazan in eradicating H. pylori, notably the resistant strains .
Gastroesophageal Reflux Disease in Pediatric Patients
Vonoprazan is being studied for its potential use in the treatment of gastroesophageal reflux disease with or without erosive esophagitis in pediatric patients aged 6 to 12 years .
Peptic Ulcer Disease
Vonoprazan is used in the treatment of peptic ulcer disease, which is often caused by H. pylori infection . Vonoprazan-based dual and triple therapy regimens present valuable alternatives to standard PPI-based triple therapy in the treatment of this condition .
Gastric Cancer and Mucosa-Associated Lymphoid Tissue Lymphoma
H. pylori infection, which can be treated with vonoprazan, has been identified as an important risk factor for gastric cancer and mucosa-associated lymphoid tissue lymphoma .
Protection of Clot
The availability of vonoprazan allows direct testing of the theory that protecting the clot will further reduce or eliminate rebleeding after successful hemostasis .
Rapid Onset of Action
Vonoprazan has a rapid onset of action and can be taken with or without food, making vonoprazan-based dual and triple therapy regimens valuable alternatives to standard PPI-based triple therapy .
Mecanismo De Acción
Target of Action
Vonoprazan primarily targets the H+, K±ATPase enzyme , also known as the proton pump, located at the secretory surface of the gastric parietal cell . This enzyme is responsible for the final step in gastric acid secretion, making it a crucial target for controlling the production of stomach acid .
Mode of Action
Vonoprazan is a potassium-competitive acid blocker (PCAB) . It works by competitively blocking the availability of potassium to the H+, K±ATPase enzyme . This inhibition suppresses both basal and stimulated gastric acid secretion . Furthermore, Vonoprazan is 350-times more potent than the proton-pump inhibitor lansoprazole, thanks to its ability to accumulate in the gastric corpus mucosa, specifically in the parietal cells .
Biochemical Pathways
The primary biochemical pathway affected by Vonoprazan is the gastric acid secretion pathway. By inhibiting the H+, K±ATPase enzyme, Vonoprazan disrupts the final step of this pathway, leading to a decrease in the production of stomach acid . This results in an increase in gastric pH, creating an environment less conducive to the survival of Helicobacter pylori .
Pharmacokinetics
Vonoprazan exhibits time-independent pharmacokinetics, with steady-state concentrations reached after 3 to 4 days . After a single dose, the area under the curve (AUC) is 154.8 nghr/mL, the maximum concentration (Cmax) is 25.2 ng/mL, and the time to reach Cmax (Tmax) is 2.5 hours . Vonoprazan is acid-stable and rapidly absorbed, reaching peak concentration within 1.5–2.0 hours . It dissociates slowly from its target, with a half-life of approximately 7.7 hours .
Result of Action
The primary result of Vonoprazan’s action is the suppression of gastric acid secretion, leading to an increase in gastric pH . This creates an environment less conducive to the survival of Helicobacter pylori, a bacterium associated with peptic ulcer disease and gastric cancer . Studies have shown that the concomitant use of Vonoprazan, amoxicillin, and clarithromycin leads to an H. pylori eradication rate of approximately 90% .
Action Environment
Vonoprazan’s action is influenced by several environmental factors. Interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease . Furthermore, Vonoprazan inhibits CYP2B6 and CYP3A4/5, which extends the metabolism of coadministered drugs such as clarithromycin .
Safety and Hazards
Vonoprazan should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBKMOZYNOTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236869 | |
| Record name | Vonoprazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase. | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vonoprazan | |
CAS RN |
881681-00-1 | |
| Record name | Vonoprazan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vonoprazan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vonoprazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VONOPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194.8°C | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



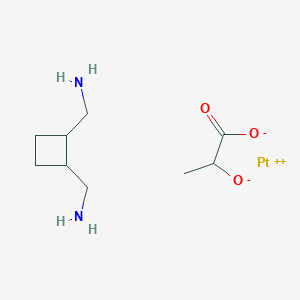
![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)

![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1683967.png)
![[5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683969.png)
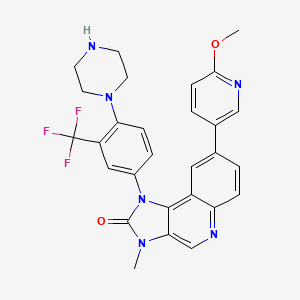

![N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683973.png)
![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B1683974.png)
